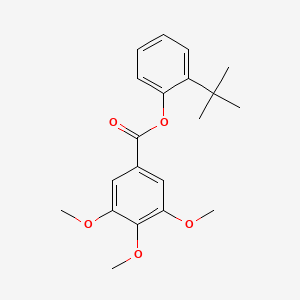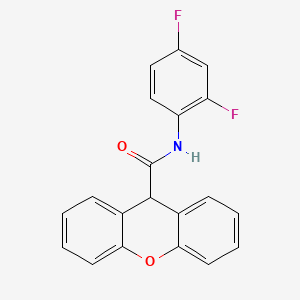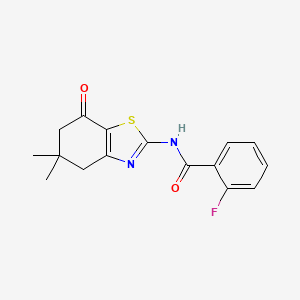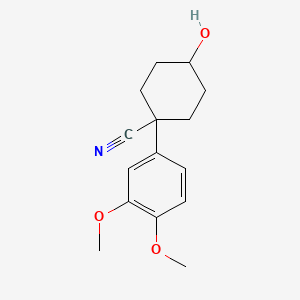
2-tert-butylphenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylphenyl 3,4,5-trimethoxybenzoate (TBP-TMB) is a chemical compound that belongs to the class of phenyl benzoate derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. TBP-TMB has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been reported to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been shown to increase the expression of Bax and decrease the expression of Bcl-2, leading to the induction of apoptosis in cancer cells. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has exhibited significant inhibition of neuraminidase activity, which is an essential enzyme for the replication of the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is also soluble in organic solvents, making it suitable for various biochemical assays. However, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has some limitations for lab experiments. It is not water-soluble, which limits its application in aqueous-based assays. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has not been extensively studied in vivo, which limits its potential therapeutic application.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate. Firstly, further studies are needed to elucidate the mechanism of action of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate. Secondly, the potential therapeutic application of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate needs to be explored in vivo. Thirdly, the synthesis of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate derivatives with improved pharmacological properties should be investigated. Lastly, the development of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate-based nanocarriers for targeted drug delivery should be explored.
Conclusion
In conclusion, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore the potential therapeutic application of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate and to develop 2-tert-butylphenyl 3,4,5-trimethoxybenzoate-based derivatives and nanocarriers.
Synthesemethoden
The synthesis of 2-tert-butylphenyl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-tert-butylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is obtained by filtration and recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-tert-butylphenyl 3,4,5-trimethoxybenzoate has been studied for its potential pharmacological properties like anti-inflammatory, anticancer, and antiviral activities. It has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines like HepG2, MCF-7, and A549. Moreover, 2-tert-butylphenyl 3,4,5-trimethoxybenzoate has exhibited significant antiviral activity against the influenza A virus.
Eigenschaften
IUPAC Name |
(2-tert-butylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)14-9-7-8-10-15(14)25-19(21)13-11-16(22-4)18(24-6)17(12-13)23-5/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDVMVJRQICNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)

![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)


![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)